3-Cyclopropoxy-5-iodoaniline
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Overview
Description
3-Cyclopropoxy-5-iodoaniline is an organic compound with the molecular formula C9H10INO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a cyclopropoxy group at the 3-position and an iodine atom at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable precursor such as 3-cyclopropoxyaniline is iodinated using iodine or iodine monochloride in the presence of a catalyst . The reaction conditions often include a solvent like acetonitrile and a base such as potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production of 3-Cyclopropoxy-5-iodoaniline may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of palladium-catalyzed amination reactions is also explored for large-scale synthesis due to its efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-5-iodoaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of copper catalysts.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of quinones or nitroso compounds.
Reduction: Formation of amines or hydroxy derivatives.
Scientific Research Applications
3-Cyclopropoxy-5-iodoaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-iodoaniline depends on its application. In biochemical assays, it may act as a ligand binding to specific proteins or enzymes, altering their activity. The cyclopropoxy group can influence the compound’s binding affinity and specificity, while the iodine atom can participate in halogen bonding, enhancing the interaction with molecular targets .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropoxy-5-iodopicolinic Acid: Similar structure but with a carboxylic acid group instead of an amine.
4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropoxy)-2,6-dimethoxyphenol: A novel cyclopropanoid with different substituents on the aromatic ring.
Uniqueness
3-Cyclopropoxy-5-iodoaniline is unique due to the presence of both the cyclopropoxy group and the iodine atom, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and various research fields .
Properties
Molecular Formula |
C9H10INO |
---|---|
Molecular Weight |
275.09 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-iodoaniline |
InChI |
InChI=1S/C9H10INO/c10-6-3-7(11)5-9(4-6)12-8-1-2-8/h3-5,8H,1-2,11H2 |
InChI Key |
UCAXQPICNWKOKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=CC(=C2)N)I |
Origin of Product |
United States |
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